molecular formula C13H12OS B6155805 (4-phenoxyphenyl)methanethiol CAS No. 1384865-07-9

(4-phenoxyphenyl)methanethiol

Cat. No.: B6155805
CAS No.: 1384865-07-9
M. Wt: 216.3
InChI Key:
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Description

(4-Phenoxyphenyl)methanethiol is an organic compound characterized by a phenoxy group attached to a phenyl ring, which is further connected to a methanethiol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-phenoxyphenyl)methanethiol typically involves the reaction of 4-phenoxybenzyl chloride with sodium hydrosulfide. The reaction is carried out in an organic solvent such as dimethylformamide or tetrahydrofuran under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: The compound can be reduced to form the corresponding thiol or disulfide. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, where the methanethiol group can be replaced by other nucleophiles. Common reagents include alkyl halides and acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed:

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiol, disulfide

    Substitution: Various substituted phenyl derivatives

Scientific Research Applications

(4-Phenoxyphenyl)methanethiol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions. Its thiol group is particularly useful in forming covalent bonds with cysteine residues in proteins.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of (4-phenoxyphenyl)methanethiol involves its interaction with molecular targets through its thiol group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The phenoxy and phenyl groups contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

    (4-Methoxyphenyl)methanethiol: Similar structure but with a methoxy group instead of a phenoxy group.

    (4-Chlorophenyl)methanethiol: Contains a chlorine atom instead of a phenoxy group.

    (4-Nitrophenyl)methanethiol: Contains a nitro group instead of a phenoxy group.

Uniqueness: (4-Phenoxyphenyl)methanethiol is unique due to the presence of the phenoxy group, which imparts distinct electronic and steric properties. This makes it more versatile in chemical reactions and potentially more effective in biological applications compared to its analogs.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (4-phenoxyphenyl)methanethiol involves the reaction of 4-phenoxybenzyl chloride with sodium hydrosulfide in the presence of a suitable solvent.", "Starting Materials": [ "4-phenoxybenzyl chloride", "Sodium hydrosulfide", "Suitable solvent" ], "Reaction": [ "Add 4-phenoxybenzyl chloride to a round-bottom flask", "Add a suitable solvent to the flask and stir the mixture", "Add sodium hydrosulfide to the flask and stir the mixture", "Heat the mixture under reflux for several hours", "Cool the mixture and filter the precipitate", "Wash the precipitate with a suitable solvent", "Dry the product under vacuum" ] }

CAS No.

1384865-07-9

Molecular Formula

C13H12OS

Molecular Weight

216.3

Purity

95

Origin of Product

United States

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